Cas no 1805138-90-2 (5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine)
5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine
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- Inchi: 1S/C7H9F2N3O/c8-7(9)5-4(1-10)12-2-3(11)6(5)13/h2,7H,1,10-11H2,(H,12,13)
- InChI Key: DGANQHJGJMTRKR-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=CNC=1CN)N)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 296
- XLogP3: -0.8
- Topological Polar Surface Area: 81.1
5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005595-500mg |
5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine |
1805138-90-2 | 97% | 500mg |
$950.60 | 2022-04-01 | |
| Alichem | A024005595-1g |
5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine |
1805138-90-2 | 97% | 1g |
$1,663.20 | 2022-04-01 |
5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine
Research Brief on 5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine (CAS: 1805138-90-2)
The compound 5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine (CAS: 1805138-90-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential antimicrobial and anticancer properties. The presence of both amino and hydroxypyridine moieties, combined with difluoromethyl substitution, confers unique reactivity and binding affinity, making it a promising scaffold for drug development. Researchers have explored its utility in targeting specific enzymes and receptors involved in disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry detailed the efficient synthesis of 5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine via a multi-step process involving palladium-catalyzed cross-coupling and selective fluorination. The study reported a high yield (78%) and excellent purity (>98%), underscoring its feasibility for large-scale production. The compound's stability under physiological conditions was also confirmed, a critical factor for its potential use in vivo.
In terms of biological activity, preliminary in vitro assays have demonstrated the compound's inhibitory effects on bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis. Mechanistic studies suggest that the compound interferes with cell wall synthesis by binding to penicillin-binding proteins (PBPs). These findings were corroborated by molecular docking simulations, which revealed strong interactions with the active sites of PBPs.
Further investigations into its anticancer potential have shown promising results. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) while showing minimal toxicity to normal cells. The study attributed this selectivity to the compound's ability to modulate reactive oxygen species (ROS) levels and induce apoptosis via the mitochondrial pathway.
Despite these encouraging results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Current research is focused on structural modifications to enhance its drug-like characteristics while retaining its biological efficacy. Collaborative efforts between academic and industrial researchers are underway to advance this compound into preclinical trials.
In conclusion, 5-Amino-2-(aminomethyl)-3-(difluoromethyl)-4-hydroxypyridine represents a versatile and promising candidate for further development in antimicrobial and anticancer therapies. Its unique chemical structure and demonstrated biological activities warrant continued investigation, with the potential to address unmet medical needs in these areas.
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